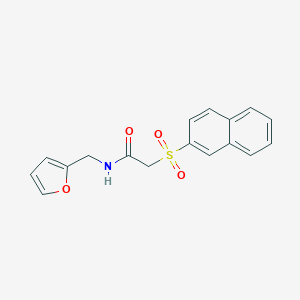![molecular formula C14H11ClN4O3S B269956 N-(2-chlorophenyl)-2-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269956.png)
N-(2-chlorophenyl)-2-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-2-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is also known as CMOSA and has been synthesized using various methods. In
作用機序
The mechanism of action of CMOSA is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects through the modulation of GABAergic neurotransmission. CMOSA has been found to increase the release of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
CMOSA has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. The compound has also been found to reduce the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase.
実験室実験の利点と制限
One of the advantages of using CMOSA in lab experiments is its relatively low toxicity. The compound has been found to have a low acute toxicity and does not exhibit significant adverse effects in animal models. However, one of the limitations of using CMOSA is its relatively low solubility in water, which may limit its use in certain experimental protocols.
将来の方向性
There are several future directions for the study of CMOSA. One potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is the study of its effects on the immune system and its potential use in the treatment of autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of CMOSA and its potential therapeutic applications.
Conclusion:
In conclusion, CMOSA is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. The compound has been synthesized using various methods and has been studied for its anti-inflammatory, analgesic, and anticonvulsant activities. CMOSA has also been investigated for its potential use in the treatment of neurodegenerative diseases and autoimmune diseases. While the compound has several advantages for lab experiments, its low solubility in water may limit its use in certain experimental protocols. Further studies are needed to fully understand the mechanism of action of CMOSA and its potential therapeutic applications.
合成法
CMOSA can be synthesized using various methods. One of the most common methods is the reaction of 2-chloroacetamide with 5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazole-2-thiol in the presence of a base such as potassium carbonate. The reaction yields CMOSA as a white solid with a yield of approximately 75%.
科学的研究の応用
CMOSA has been studied for its potential pharmacological properties. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities in animal models. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
特性
製品名 |
N-(2-chlorophenyl)-2-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide |
|---|---|
分子式 |
C14H11ClN4O3S |
分子量 |
350.8 g/mol |
IUPAC名 |
N-(2-chlorophenyl)-2-[[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C14H11ClN4O3S/c1-8-6-11(19-22-8)13-17-18-14(21-13)23-7-12(20)16-10-5-3-2-4-9(10)15/h2-6H,7H2,1H3,(H,16,20) |
InChIキー |
JTZFJKVFMTYLRK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)C2=NN=C(O2)SCC(=O)NC3=CC=CC=C3Cl |
正規SMILES |
CC1=CC(=NO1)C2=NN=C(O2)SCC(=O)NC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B269873.png)
![N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269874.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269876.png)
![N-(5-chloro-2-pyridinyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269877.png)
![2-[2-[4-(2,2-dichlorocyclopropyl)phenyl]-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one](/img/structure/B269880.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B269881.png)
![2-{[4-cyclohexyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B269885.png)

![N-(3-cyano-4,5-dimethyl-2-furyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269889.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B269891.png)
![1,3-diphenyl-5-[(phenylsulfonyl)methyl]-4,5-dihydro-1H-pyrazole](/img/structure/B269892.png)

![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B269895.png)
